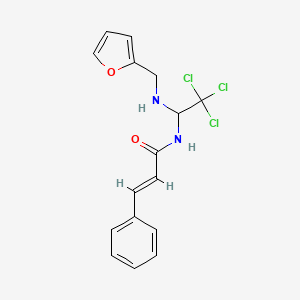
3-Phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acrylamide is a synthetic organic compound that features a phenyl group, a trichloroethyl group, and a furan-2-ylmethyl group attached to an acrylamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the trichloroethyl group: This can be done using trichloroacetyl chloride in the presence of a base.
Incorporation of the furan-2-ylmethyl group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the phenyl group.
Reduction: Reduction reactions could target the acrylamide group or the trichloroethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Polymer Science: It might be incorporated into polymers to impart specific properties.
Biology
Drug Development:
Biochemical Probes: Used in research to study biological pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacrylamide: Similar structure but lacks the trichloroethyl and furan-2-ylmethyl groups.
N-(2,2,2-Trichloroethyl)acrylamide: Similar but lacks the phenyl and furan-2-ylmethyl groups.
Furan-2-ylmethylamine: Contains the furan-2-ylmethyl group but lacks the acrylamide backbone.
Uniqueness
The unique combination of the phenyl, trichloroethyl, and furan-2-ylmethyl groups in 3-Phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acrylamide imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H15Cl3N2O2 |
|---|---|
Peso molecular |
373.7 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C16H15Cl3N2O2/c17-16(18,19)15(20-11-13-7-4-10-23-13)21-14(22)9-8-12-5-2-1-3-6-12/h1-10,15,20H,11H2,(H,21,22)/b9-8+ |
Clave InChI |
YFSLZOZAZSVVEF-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CO2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15080285.png)
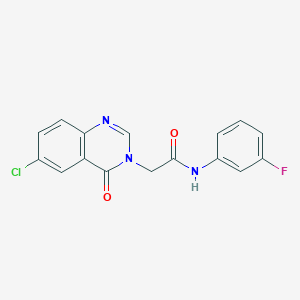
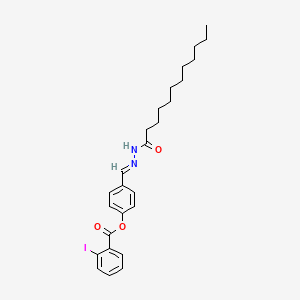
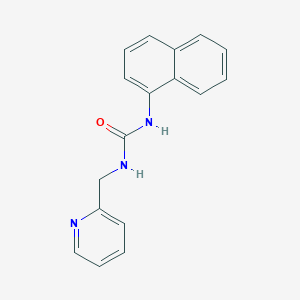
![2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15080297.png)
![methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate](/img/structure/B15080304.png)
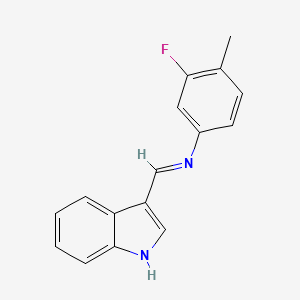
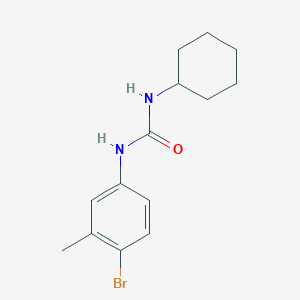
![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15080348.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide](/img/structure/B15080354.png)
![Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B15080356.png)
![2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol](/img/structure/B15080361.png)
![9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080372.png)

